Dimethyl 4-[3-(benzyloxy)phenyl]-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-[3-(benzyloxy)phenyl]-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a benzyloxy group, a chlorobenzyl group, and two ester groups attached to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-[3-(benzyloxy)phenyl]-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The specific steps are as follows:
Condensation Reaction: The reaction starts with the condensation of 4-chlorobenzaldehyde, dimethyl acetoacetate, and ammonium acetate in ethanol.
Cyclization: The intermediate formed undergoes cyclization to form the dihydropyridine ring.
Substitution: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-[3-(benzyloxy)phenyl]-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy and chlorobenzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
Dimethyl 4-[3-(benzyloxy)phenyl]-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its interactions with biological molecules are explored to understand its pharmacological properties.
Mechanism of Action
The mechanism of action of Dimethyl 4-[3-(benzyloxy)phenyl]-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. It binds to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced blood pressure. The molecular targets include the alpha-1 subunit of the calcium channel, and the pathways involved are related to calcium signaling.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar applications.
Uniqueness
Dimethyl 4-[3-(benzyloxy)phenyl]-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific structural features, such as the benzyloxy and chlorobenzyl groups, which may confer distinct pharmacological properties compared to other dihydropyridines.
Properties
Molecular Formula |
C29H26ClNO5 |
---|---|
Molecular Weight |
504.0 g/mol |
IUPAC Name |
dimethyl 1-[(4-chlorophenyl)methyl]-4-(3-phenylmethoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C29H26ClNO5/c1-34-28(32)25-17-31(16-20-11-13-23(30)14-12-20)18-26(29(33)35-2)27(25)22-9-6-10-24(15-22)36-19-21-7-4-3-5-8-21/h3-15,17-18,27H,16,19H2,1-2H3 |
InChI Key |
NHYGZXBHFBYCKC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)OCC3=CC=CC=C3)C(=O)OC)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.